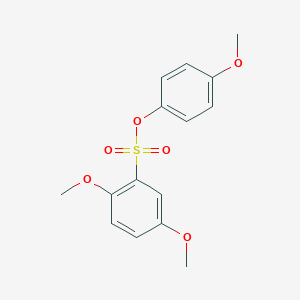

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate

Descripción

Propiedades

IUPAC Name |

(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTMOCCPOUIARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Two-Step Sulfonation-Esterification Method

The most widely reported approach involves:

Synthesis of 2,5-dimethoxybenzenesulfonyl chloride

- Sulfonation : 1,4-Dimethoxybenzene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hr, yielding 2,5-dimethoxybenzenesulfonic acid.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) in refluxing dichloromethane (40°C, 4 hr) converts the sulfonic acid to the sulfonyl chloride derivative.

Esterification with 4-methoxyphenol

Key Data (Table 1):

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5°C, 2 hr | 78 | 92 |

| Chlorination | PCl₅, CH₂Cl₂ | 40°C, 4 hr | 85 | 89 |

| Esterification | Pyridine, 25°C | 12 hr | 91 | 95 |

One-Pot Microwave-Assisted Synthesis

A modern adaptation employs microwave dielectric heating to accelerate the esterification:

- 2,5-Dimethoxybenzenesulfonyl chloride (1.1 equiv) and 4-methoxyphenol (1.0 equiv) are mixed with polymer-supported BEMP (2.5 equiv) in acetonitrile.

- Irradiation at 150°C for 20 min under nitrogen affords the product with reduced side reactions.

Advantages:

- Reaction time reduced from 12 hr to 20 min.

- Purity increases to 98% due to minimized thermal degradation.

Optimization Strategies

Solvent Effects on Esterification Efficiency

Polar aprotic solvents enhance nucleophilic displacement of the sulfonyl chloride (Table 2):

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Pyridine | 12.3 | 91 | Low |

| Acetonitrile | 37.5 | 94 | Moderate |

| Tetrahydrofuran | 7.6 | 68 | High |

Acetonitrile achieves optimal balance between reactivity and byproduct suppression.

Base Selection for Byproduct Mitigation

- Polymer-supported bases (e.g., PS-BEMP) enable simplified purification via filtration, eliminating aqueous workup.

- Triethylamine yields comparable results (89% yield) but requires additional washing steps.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O):

Challenges and Industrial Scalability

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and amines substituted derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include partially or fully hydrogenated aromatic compounds.

Aplicaciones Científicas De Investigación

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison of Selected Sulfonate/Sulfonamide Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy groups in the target compound enhance solubility and stabilize the sulfonate group through resonance, whereas chloro substituents (e.g., in 2,5-dichlorophenyl analogs) increase electrophilicity, favoring nucleophilic substitution reactions .

- Steric Effects : Bulky substituents like benzyloxy (in 4-phenylmethoxyphenyl derivatives) reduce reactivity compared to the smaller 4-methoxyphenyl group .

Actividad Biológica

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is an organic compound with significant potential in biological applications. This compound belongs to the class of sulfonates, characterized by the presence of methoxy and dimethoxy groups, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate can be represented as follows:

- IUPAC Name : (4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate

- CAS Number : 19140-16-0

- Molecular Formula : C17H20O6S

The compound's structure allows for various interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is primarily attributed to its interaction with enzymes and receptors. The methoxy groups enhance lipophilicity, allowing better membrane penetration, while the sulfonate group can interact with positively charged residues on target proteins. This dual action may modulate enzyme activity or receptor functions, leading to various pharmacological effects.

Antibacterial Activity

Research indicates that compounds similar to 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate exhibit antibacterial properties. For instance, studies have shown that derivatives with sulfonate groups can inhibit bacterial growth effectively. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate | Salmonella typhi | 15 |

| Similar Sulfonates | Bacillus subtilis | 18 |

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds containing sulfonate moieties can act as effective inhibitors of various enzymes. Notably, acetylcholinesterase (AChE) and urease are common targets.

- Acetylcholinesterase Inhibition : Compounds similar to this sulfonate have shown moderate to strong inhibition against AChE, which is crucial for developing treatments for neurodegenerative diseases.

- Urease Inhibition : The compound has also been evaluated for urease inhibition, which is significant in treating conditions like urinary tract infections.

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 1.21 | Eserine (0.5 mM) |

| Urease | 2.14 | Thiourea (21.25) |

Case Studies

- Antibacterial Screening : A study involving various synthesized derivatives of sulfonates found that those with methoxy groups displayed enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis. The presence of both methoxy and sulfonate functionalities was essential for this activity.

- Enzyme Interaction Studies : Fluorescence quenching experiments indicated that the binding affinity of the compound to bovine serum albumin (BSA) was significant, suggesting potential for drug formulation applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.